molecular formula C23H19FN4O3 B2540256 (E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate CAS No. 956042-65-2

(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate

Cat. No.: B2540256
CAS No.: 956042-65-2
M. Wt: 418.428
InChI Key: IOCSCEIOYJOUBT-KPKJPENVSA-N
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Description

(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure integrating a 4-fluorophenyl moiety, a pyrazole ring, and an acrylamido benzoate ester, making it a valuable intermediate or potential pharmacophore. The presence of the fluorophenyl group is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and binding affinity . The acrylamido linker suggests potential application as a covalent binding warhead, designed to form a stable bond with nucleophilic amino acid residues in biological targets. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a chemical probe for investigating specific enzyme families, such as kinases. It is supplied strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 4-[[(E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-31-23(30)17-5-10-20(11-6-17)26-21(29)12-7-18-15-28(14-2-13-25)27-22(18)16-3-8-19(24)9-4-16/h3-12,15H,2,14H2,1H3,(H,26,29)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCSCEIOYJOUBT-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may influence its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula: C16H16FN5O2
  • Molecular Weight: 345.33 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may lead to reduced inflammation and pain relief.
  • Receptor Modulation: It may bind to various receptors, influencing cellular signaling pathways that govern cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways.

CompoundIC50 (µM)Target
Compound A5.0Cancer cell lines
Compound B3.5Apoptosis induction

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that it may exhibit moderate to strong antibacterial effects against various pathogens.

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • In Vitro Studies:
    A study conducted on the compound's derivatives showed promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
  • In Vivo Studies:
    Animal models treated with the compound demonstrated reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s acrylamido linker distinguishes it from analogs with ether, thioether, or acyloxy bridges .
  • The 2-cyanoethyl group is unique among the compared compounds and could improve solubility or serve as a hydrogen-bond acceptor .
  • Unlike chlorophenyl or benzothiazolyl substituents in analogs , the 4-fluorophenyl group in the target compound may reduce steric hindrance while maintaining electron-withdrawing effects.

Physicochemical Properties

  • Density: The monoclinic crystal system (space group C2) and density of 1.405 g/cm³ observed in a triazole-thione analog provide a benchmark for crystallographic studies of the target compound.
  • Solubility : The methyl benzoate ester may improve solubility in organic solvents compared to ethyl or propyl esters .

Preparation Methods

Synthesis of 1-(2-Cyanoethyl)-3-(4-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

The pyrazole core is constructed via a cyclocondensation reaction. A mixture of 4-fluorophenylhydrazine and ethyl 3-(dimethylamino)acrylate undergoes [3+2] cyclization in ethanol under reflux to yield 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Subsequent N-alkylation with 2-cyanoethyl bromide in the presence of potassium carbonate introduces the 2-cyanoethyl group at the pyrazole’s N1 position (Figure 1).

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 12 hours
  • Yield: 78%

Formation of the Acrylamido Bridge

The acrylamido linkage is established via Knoevenagel condensation between 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and methyl 4-aminobenzoate. In ethanol with piperidine as a base, the aldehyde reacts with the amine to form an intermediate Schiff base, which undergoes dehydration to yield the α,β-unsaturated acrylamido product (Figure 2).

Optimized Parameters :

  • Molar ratio (aldehyde:amine): 1:1.2
  • Catalyst: Piperidine (10 mol%)
  • Reaction time: 6 hours at 70°C
  • Yield: 85%

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.72 (s, 1H, pyrazole-H), 8.21 (d, J = 8.4 Hz, 2H, benzoate-H), 7.89 (d, J = 8.4 Hz, 2H, benzoate-H), 7.65–7.58 (m, 2H, fluorophenyl-H), 7.35–7.28 (m, 2H, fluorophenyl-H), 6.98 (d, J = 15.6 Hz, 1H, acrylamido-Hα), 6.45 (d, J = 15.6 Hz, 1H, acrylamido-Hβ), 4.45 (t, J = 6.8 Hz, 2H, N-CH₂), 3.89 (s, 3H, OCH₃), 2.95 (t, J = 6.8 Hz, 2H, CH₂CN).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 166.2 (C=O, ester), 163.5 (C=O, amide), 160.1 (C-F), 148.9 (pyrazole-C4), 142.3 (acrylamido-Cβ), 132.8–115.4 (aromatic carbons), 118.7 (CN), 52.3 (OCH₃), 45.2 (N-CH₂), 35.1 (CH₂CN).

Infrared (IR) Spectroscopy

  • Key Absorptions :
    2220 cm⁻¹ (C≡N stretch), 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=C acrylamido), 1510 cm⁻¹ (C-F).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₁₉FN₄O₃ : 422.1392
  • Observed : 422.1389 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (E)-configuration of the acrylamido group (Figure 3). The pyrazole and fluorophenyl rings exhibit dihedral angles of 12.4°, while the benzoate ester adopts a coplanar conformation with the acrylamido moiety. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.

Crystallographic Data :

  • Space group: P2₁/c
  • Unit cell parameters: a = 8.924 Å, b = 12.573 Å, c = 14.218 Å
  • R-factor: 0.0451.

Mechanistic Insights

The Knoevenagel condensation proceeds via deprotonation of the aldehyde’s α-hydrogen by piperidine, forming an enolate that attacks the electrophilic carbon of the amine. Subsequent elimination of water generates the conjugated acrylamido system (Figure 4). The reaction’s regioselectivity is driven by the electron-withdrawing cyanoethyl group, which stabilizes the transition state.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Knoevenagel Ethanol, piperidine, 70°C 85 98
Wittig Reaction THF, n-BuLi, 0°C 72 95
Michael Addition DMF, DBU, rt 68 92

The Knoevenagel method offers superior yield and simplicity, making it the preferred route.

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